molecular formula C23H24N4O5S B307830 1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307830
M. Wt: 468.5 g/mol
InChI Key: VUMWMALBANUFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound belonging to the triazino-benzoxazepine family This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine moiety, and functional groups such as methylsulfanyl, propionyl, and trimethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multi-step organic reactions. One common approach is the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The reaction mixture is heated for several hours to facilitate the formation of the triazino-benzoxazepine core structure. Subsequent functionalization steps introduce the methylsulfanyl, propionyl, and trimethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The propionyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting iron-dependent biological processes . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its trimethoxyphenyl group may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl, propionyl, and trimethoxyphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

1-[3-methylsulfanyl-6-(2,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C23H24N4O5S/c1-6-19(28)27-15-10-8-7-9-13(15)20-21(24-23(33-5)26-25-20)32-22(27)14-11-17(30-3)18(31-4)12-16(14)29-2/h7-12,22H,6H2,1-5H3

InChI Key

VUMWMALBANUFEK-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4OC)OC)OC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.